molecular formula C14H13ClO3 B6380169 5-(4-Chloro-2-methoxyphenyl)-2-methoxyphenol CAS No. 1261978-93-1

5-(4-Chloro-2-methoxyphenyl)-2-methoxyphenol

Cat. No.: B6380169
CAS No.: 1261978-93-1
M. Wt: 264.70 g/mol
InChI Key: KANRGTDHRVIJDK-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-methoxyphenyl)-2-methoxyphenol is an organic compound characterized by the presence of a chloro and methoxy substituent on a phenolic ring

Properties

IUPAC Name

5-(4-chloro-2-methoxyphenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO3/c1-17-13-6-3-9(7-12(13)16)11-5-4-10(15)8-14(11)18-2/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANRGTDHRVIJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=C(C=C2)Cl)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685677
Record name 4'-Chloro-2',4-dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261978-93-1
Record name 4'-Chloro-2',4-dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-2-methoxyphenyl)-2-methoxyphenol typically involves the reaction of 4-chloro-2-methoxyphenol with appropriate reagents under controlled conditions. One common method includes the use of electrophilic aromatic substitution reactions where the chloro and methoxy groups are introduced onto the phenolic ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and subsequent purification processes .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-2-methoxyphenyl)-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

5-(4-Chloro-2-methoxyphenyl)-2-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-(4-Chloro-2-methoxyphenyl)-2-methoxyphenol exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Chloro-2-methoxyphenyl)-2-methoxyphenol is unique due to its specific substitution pattern on the phenolic ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

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